Differentiated Physicochemical Profile for CNS Penetration Potential Against Pyridylthiazole Ureas
Compared to the prototypical ROCK inhibitor RKI-1447 (a pyridylthiazole-based urea), the target compound has a higher molecular weight (346.4 vs. 326.08 g/mol) and, critically, a lower topological polar surface area (94.7 Ų vs. 115.38 Ų) [1][2]. The reduced TPSA is often correlated with improved passive permeability across the blood-brain barrier, making this compound a potentially more favorable scaffold for CNS-targeting chemical probes if similar target engagement can be established [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 94.7 Ų |
| Comparator Or Baseline | RKI-1447 (CAS 1342278-01-6), a pyridylthiazole-based urea ROCK inhibitor |
| Quantified Difference | Target compound TPSA is 20.68 Ų lower (94.7 vs. 115.38 Ų) |
| Conditions | Computational prediction (Cactvs, PubChem release 2021.05.07) vs. GtoPdb data generated using Chemistry Development Kit |
Why This Matters
A lower TPSA can translate to better cell membrane permeability, a key differentiator when selecting a scaffold for intracellular or CNS target engagement studies.
- [1] PubChem. (2024). Compound Summary for CID 76148900, 1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea. National Center for Biotechnology Information. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Ligand Page for RKI-1447 (Ligand ID: 8152). View Source
